molecular formula C3H4OS2 B12985153 1,2-Dithiolan-4-one CAS No. 25636-65-1

1,2-Dithiolan-4-one

Cat. No.: B12985153
CAS No.: 25636-65-1
M. Wt: 120.20 g/mol
InChI Key: PGYWUWQYVHAHLN-UHFFFAOYSA-N
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Description

1,2-Dithiolan-4-one is a five-membered heterocyclic compound containing a disulfide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dithiolan-4-one can be synthesized through various methods. One common approach involves the reaction of 1,3-bis-tert-butyl thioethers with bromine under mild conditions. This reaction proceeds via a sulfonium-mediated ring-closure, resulting in the formation of 1,2-dithiolanes . Another method involves the one-pot, solvent-free synthesis of pyrazolone-1,3-dithiolan hybrids from the reaction between in situ generated pyrazolones and propargyl bromide in the presence of carbon disulfide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Mechanism of Action

The mechanism of action of 1,2-Dithiolan-4-one involves its ability to undergo thiol-disulfide exchange and ring-opening polymerization. The disulfide bond in the compound is prone to rapid exchange due to the geometric constraints imposed on the sulfur-sulfur bond. This stereoelectronic effect weakens the bond, making it susceptible to exchange and polymerization reactions . Additionally, the compound’s interaction with thioredoxin reductase involves the inhibition of this enzyme, which plays a crucial role in maintaining cellular redox homeostasis .

Comparison with Similar Compounds

1,2-Dithiolan-4-one can be compared with other similar compounds, such as 1,3-dithiolane and 1,2-dithiolane:

    1,3-Dithiolane: This compound is an isomer of this compound and has a different ring structure.

    1,2-Dithiolane: This compound has a similar structure to this compound but lacks the carbonyl group.

Properties

IUPAC Name

dithiolan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4OS2/c4-3-1-5-6-2-3/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYWUWQYVHAHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CSS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623608
Record name 1,2-Dithiolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25636-65-1
Record name 1,2-Dithiolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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